Cas no 886905-07-3 (N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide)

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide is a structurally complex organic compound featuring a benzimidazole-piperidine core linked to a phenylsulfonyl group and a 3-methylbutanamide moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting protein-protein interactions or enzyme inhibition. The presence of the benzimidazole group may confer binding affinity for biological targets, while the sulfonyl and amide functionalities enhance solubility and stability. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound’s synthetic route and purity are critical for reproducibility in research applications.
N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide structure
886905-07-3 structure
Product name:N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide
CAS No:886905-07-3
MF:C23H28N4O3S
MW:440.558423995972
CID:5478498

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • Butanamide, N-[4-[[4-(1H-benzimidazol-2-yl)-1-piperidinyl]sulfonyl]phenyl]-3-methyl-
    • N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide
    • Inchi: 1S/C23H28N4O3S/c1-16(2)15-22(28)24-18-7-9-19(10-8-18)31(29,30)27-13-11-17(12-14-27)23-25-20-5-3-4-6-21(20)26-23/h3-10,16-17H,11-15H2,1-2H3,(H,24,28)(H,25,26)
    • InChI Key: XLHIEALXYNMDGD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(N2CCC(C3NC4=CC=CC=C4N=3)CC2)(=O)=O)C=C1)(=O)CC(C)C

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2601-0029-10μmol
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2601-0029-2μmol
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2601-0029-15mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2601-0029-50mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2601-0029-10mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2601-0029-3mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2601-0029-2mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2601-0029-30mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2601-0029-20mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2601-0029-5μmol
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide
886905-07-3 90%+
5μl
$63.0 2023-05-16

Additional information on N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide: A Comprehensive Overview

The compound CAS No 886905-07-3, also known as N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential applications in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

The molecular structure of this compound is characterized by a piperidine ring substituted with a 1H-1,3-benzodiazole group and a sulfonyl moiety. The presence of these functional groups contributes to its pharmacokinetic properties, including bioavailability and metabolic stability. Researchers have demonstrated that the benzodiazole moiety plays a critical role in enhancing the compound's ability to interact with target proteins, making it a valuable lead compound for drug discovery.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a multi-step process involving Suzuki coupling and amide bond formation. These methods have improved the overall yield and purity of the compound, facilitating its use in preclinical studies. The compound's synthesis has been optimized to minimize environmental impact, aligning with current green chemistry principles.

In terms of biological activity, this compound has shown potent inhibitory effects against several key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Additionally, it has exhibited neuroprotective properties in models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

The pharmacokinetic profile of this compound has been extensively studied, revealing favorable absorption and distribution characteristics. Its metabolic stability has been enhanced through structural modifications, reducing the risk of rapid clearance from the body. These properties make it an attractive candidate for further development into a clinically relevant drug.

Recent research has also explored the use of this compound as a tool for studying protein-protein interactions. Its ability to modulate these interactions has opened new avenues for understanding complex biological systems and developing novel therapeutic strategies. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated its progression through preclinical stages.

In conclusion, N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-3-methylbutanamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a leading candidate for future drug development. Continued research into its mechanisms of action and therapeutic applications will undoubtedly contribute to breakthroughs in the treatment of various diseases.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica